molecular formula C15H10O5 B14542486 8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid CAS No. 61822-25-1

8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid

Cat. No.: B14542486
CAS No.: 61822-25-1
M. Wt: 270.24 g/mol
InChI Key: HWAJZFSQDWYDME-UHFFFAOYSA-N
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Description

8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid is a member of the xanthone family, which are known for their diverse biological activities. This compound is characterized by its xanthene core structure, which is a tricyclic aromatic system. Xanthones are found in various natural sources, including plants and fungi, and have been studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of 2-hydroxybenzoic acid derivatives with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the xanthene ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 8 can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group at position 9 can be reduced to form a hydroxyl group.

    Substitution: The carboxylic acid group at position 4 can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Formation of 8-oxo-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid.

    Reduction: Formation of 8-hydroxy-6-methyl-9-hydroxy-9H-xanthene-4-carboxylic acid.

    Substitution: Formation of esters or amides of this compound.

Scientific Research Applications

8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid has been studied for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group at position 8 can scavenge free radicals, thereby reducing oxidative stress.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential enzymes.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

    Anticancer Activity: The compound can induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

8-Hydroxy-6-methyl-9-oxo-9H-xanthene-4-carboxylic acid can be compared with other similar xanthone derivatives:

    8-Hydroxy-6-hydroxymethyl-9-oxo-9H-xanthene-1-carboxylic acid: Differing in the position of the carboxylic acid group and the presence of a hydroxymethyl group.

    7,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Differing in the position and number of hydroxyl groups.

    3,8-Dihydroxy-2-methyl-9-oxo-9H-xanthene-4-carboxylic acid methyl ester: Differing in the position of the hydroxyl and methyl groups and the presence of a methyl ester.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61822-25-1

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

8-hydroxy-6-methyl-9-oxoxanthene-4-carboxylic acid

InChI

InChI=1S/C15H10O5/c1-7-5-10(16)12-11(6-7)20-14-8(13(12)17)3-2-4-9(14)15(18)19/h2-6,16H,1H3,(H,18,19)

InChI Key

HWAJZFSQDWYDME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3C(=O)O)O

Origin of Product

United States

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